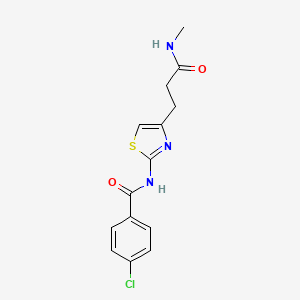

4-chloro-N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-[4-[3-(methylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O2S/c1-16-12(19)7-6-11-8-21-14(17-11)18-13(20)9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3,(H,16,19)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWHVCMMZCGPTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide moiety. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylamine and an appropriate acylating agent to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzamides, depending on the type of reaction and the reagents used .

Scientific Research Applications

Anticancer Properties

Research indicates that 4-chloro-N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide has promising anticancer properties. It has been shown to inhibit specific protein targets involved in cancer cell proliferation, particularly kinesin HSET (KIFC1), which is essential for mitosis. This inhibition suggests potential applications in cancer therapeutics.

Key Findings:

- Inhibition of Kinesin HSET : Similar compounds have demonstrated the ability to impede this motor protein, leading to reduced cancer cell growth.

- Cellular Pathway Interaction : The compound's structure allows it to interact with pathways involved in cell division and survival, making it a candidate for further investigation as an anticancer agent.

Additional Biological Activities

Beyond its anticancer effects, compounds with similar structural features have been explored for other biological activities, including antimicrobial properties. For instance, derivatives of benzamide structures have shown effectiveness against various bacterial strains, indicating that modifications to the thiazole or benzamide components could yield new therapeutic agents .

Structural Comparison with Related Compounds

The unique structure of this compound distinguishes it from other compounds with potential biological activity. Below is a comparative table showcasing similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-chloro-N-(4-pyrrolidin-3-ylphenyl)benzamide | Chlorobenzamide with a pyrrolidine moiety | Anticancer activity |

| 3-chloro-N-[4-(2-pyrrolidin-2-ylethyl)phenyl]benzamide | Chlorobenzamide with ethyl-pyrrolidine | Antimicrobial properties |

| N-[4-pyrrolidin-3-ylphenyl]-6-(trifluoromethyl)pyridine-3-carboxamide | Pyridine derivative with trifluoromethyl group | Potential anti-inflammatory effects |

This table highlights how the specific combination of functional groups in this compound may confer distinct biological activities compared to structurally similar compounds.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating biochemical pathways. The benzamide moiety can also interact with proteins and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues from CNS-Targeting Prodrug Research ()

NRMA-8 (4-chloro-N-(4-((2-methyl-1-(methylamino)-1-oxopropan-2-yl)oxy)phenethyl)benzamide):

- Key Differences: Replaces the thiazole ring with a phenethyloxy group and a branched methylamino-oxopropane chain.

- Implications : The absence of the thiazole moiety may reduce bioactivity related to thiazole-dependent pathways (e.g., anti-inflammatory effects) . The phenethyl group could enhance blood-brain barrier penetration, aligning with its CNS-targeting design .

- Synthetic Yield : 82% (higher than other analogs in ), suggesting favorable reaction conditions for benzamide derivatives with ether linkages .

Thiazole- and Thiadiazole-Based Benzamides ()

Key Observations :

- Thiazole vs. Thiadiazole/Oxadiazole : Thiazoles generally exhibit better metabolic stability than thiadiazoles due to reduced ring strain . The oxadiazole derivative in , however, introduces a thioxo group, which may enhance metal-binding capacity for enzymatic inhibition.

- Chlorine Substitution: Dichlorination (as in ) increases lipophilicity but may reduce solubility compared to the mono-chlorinated target compound.

Antioxidant Thiazole Derivatives ()

Compounds like N-(4-substitutedbenzyl)-2-amino-4-aryl-1,3-thiazoles emphasize the role of the thiazole-amine framework in free-radical scavenging.

- However, its methylamino-oxopropyl chain may confer unique redox properties through hydrogen bonding .

Biological Activity

4-chloro-N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide is a synthetic compound characterized by its unique structural features, including a thiazole ring and a chloro-substituted benzamide moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics. The following sections will detail its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 289.35 g/mol. The compound's structure allows for various chemical interactions that contribute to its biological activity.

Structural Features

| Feature | Description |

|---|---|

| Chloro Group | Enhances lipophilicity and biological activity |

| Thiazole Ring | Involved in protein interactions |

| Methylamino Group | Potentially influences binding affinity |

| Benzamide Moiety | Common in many biologically active compounds |

Research indicates that this compound may inhibit specific protein targets involved in cancer cell proliferation. Notably, it has shown promising results in inhibiting kinesin HSET (KIFC1), a motor protein essential for mitosis. This inhibition can lead to the disruption of mitotic processes, ultimately inducing cell death in cancer cells.

Inhibition of Kinesin HSET (KIFC1)

Kinesin HSET plays a crucial role in clustering centrosomes during cell division. Compounds that inhibit this protein can lead to the formation of multipolar spindles, resulting in aberrant cell division and cell death. High-throughput screening has identified similar thiazole derivatives that exhibit micromolar inhibition of HSET, suggesting a potential pathway for anticancer drug development .

Case Studies

- In Vitro Studies : A study demonstrated that derivatives similar to this compound inhibited HSET activity with nanomolar potency. This suggests that structural modifications could enhance the efficacy of such compounds against cancer cells .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the thiazole ring and the alkyl chain connecting to the amide significantly affect biological activity. For instance, altering the length of the propyl chain or substituting different groups on the thiazole can drastically change the potency against target proteins .

Comparative Analysis with Similar Compounds

The following table compares this compound with other structurally related compounds known for their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-chloro-N-(4-pyrrolidin-3-ylphenyl)benzamide | Chlorobenzamide with a pyrrolidine moiety | Anticancer activity |

| 3-chloro-N-[4-(2-pyrrolidin-2-ylethyl)phenyl]benzamide | Chlorobenzamide with ethyl-pyrrolidine | Antimicrobial properties |

| N-[4-pyrrolidin-3-ylphenyl]-6-(trifluoromethyl)pyridine-3-carboxamide | Pyridine derivative with trifluoromethyl group | Potential anti-inflammatory effects |

Uniqueness of this compound

The distinct combination of a thiazole ring with a methylamino propyl chain attached to a chlorobenzamide framework sets this compound apart from others listed. This unique structural arrangement may confer specific binding properties or enhance biological activity against targeted proteins involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-chloro-N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including thiazole ring formation, amide coupling, and substitution of the chloro group. Critical parameters include:

- Temperature control : Exothermic reactions (e.g., cyclization) require gradual heating to avoid side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for the chloro-benzamide moiety .

- Catalysts : Palladium-based catalysts may improve coupling reactions for the methylamino-oxopropyl group .

- Validation : Monitor intermediates via TLC and confirm final purity (>95%) using HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic analysis :

- 1H/13C NMR : Confirm substituent positions (e.g., thiazole protons at δ 7.2–7.5 ppm, chloro-benzamide carbonyl at ~168 ppm) .

- IR : Verify amide C=O stretch (~1650 cm⁻¹) and thiazole C-S-C absorption (~680 cm⁻¹) .

- Mass spectrometry : Use high-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ at m/z 378.05) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- The chloro group on the benzamide is electron-withdrawing, activating the carbonyl for nucleophilic attack.

- Thiazole ring : The sulfur atom’s electronegativity stabilizes transition states in alkylation reactions .

- Experimental design : Compare reaction rates with analogs lacking the methylamino-oxopropyl group using kinetic studies (UV-Vis or LC-MS monitoring) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. enzyme inhibition)?

- Methodological Answer :

- Assay standardization :

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and enzyme isoforms (e.g., COX-2 vs. COX-1) .

- Control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- SAR analysis : Compare analogs (e.g., replacing the chloro group with methoxy) to isolate pharmacophores .

Q. How can computational modeling predict binding interactions with biological targets?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model interactions with kinases (e.g., EGFR).

- Focus on hydrogen bonding between the benzamide carbonyl and kinase active sites .

- Validate with MD simulations to assess binding stability (RMSD <2 Å over 100 ns) .

- Pharmacophore mapping : Identify critical features (e.g., chloro group’s hydrophobic contact) using Schrödinger Suite .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

- Methodological Answer :

- Chiral intermediates : Use asymmetric catalysis (e.g., Sharpless epoxidation) for the methylamino-oxopropyl chain .

- Purification : Employ preparative HPLC with chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers .

- Process optimization : Implement flow chemistry to enhance yield (>80%) and reduce racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.